2-Chloro-5-(2,4-dichlorophenyl)phenol
Overview
Description
2-Chloro-5-(2,4-dichlorophenyl)phenol is a chemical compound with the molecular formula C12H7Cl3O. It is known for its antimicrobial properties and is commonly used in various consumer products such as cosmetics, detergents, and antiseptics .
Mechanism of Action
Target of Action
Similar compounds like dichlorophen are known to exert activity against cestodes, protozoa, fungi, and bacteria .
Mode of Action
It’s worth noting that similar compounds like dichlorophen are known to act as antimicrobial agents .
Biochemical Pathways
Similar compounds have been shown to participate in various reactions such as suzuki–miyaura cross-coupling , which is a widely-applied transition metal catalysed carbon–carbon bond forming reaction .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-5-(2,4-dichlorophenyl)phenol typically involves the chlorination of phenol derivatives. One common method is the reaction of 2,4-dichlorophenol with 2-chlorophenol under specific conditions to yield the desired product .
Industrial Production Methods
Industrial production of this compound often involves large-scale chlorination processes, where phenol derivatives are treated with chlorine gas in the presence of a catalyst. The reaction conditions, such as temperature and pressure, are carefully controlled to maximize yield and purity .
Chemical Reactions Analysis
Types of Reactions
2-Chloro-5-(2,4-dichlorophenyl)phenol undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinones and other oxidized derivatives.
Reduction: Reduction reactions can convert it into less chlorinated phenols.
Substitution: It can undergo nucleophilic substitution reactions, where the chlorine atoms are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like hydroxide ions or amines are commonly employed.
Major Products Formed
Oxidation: Quinones and chlorinated quinones.
Reduction: Less chlorinated phenols.
Substitution: Phenols with different functional groups replacing the chlorine atoms.
Scientific Research Applications
2-Chloro-5-(2,4-dichlorophenyl)phenol has a wide range of applications in scientific research:
Chemistry: Used as a reagent in various organic synthesis reactions.
Biology: Studied for its antimicrobial properties and effects on bacterial and fungal growth.
Medicine: Investigated for its potential use as an antiseptic and disinfectant.
Industry: Utilized in the formulation of personal care products, such as shampoos, deodorants, and toothpaste.
Comparison with Similar Compounds
Similar Compounds
2,4-Dichlorophenol: A precursor in the synthesis of 2-Chloro-5-(2,4-dichlorophenyl)phenol.
2,3-Dichlorophenol: Another isomer with similar properties but different reactivity.
2,5-Dichlorophenol: Used in similar applications but with distinct chemical behavior.
Uniqueness
This compound is unique due to its specific substitution pattern, which imparts distinct antimicrobial properties. Its effectiveness as a bacteriostat and preservative in various formulations sets it apart from other dichlorophenols .
Properties
IUPAC Name |
2-chloro-5-(2,4-dichlorophenyl)phenol | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H7Cl3O/c13-8-2-3-9(11(15)6-8)7-1-4-10(14)12(16)5-7/h1-6,16H | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZLKBSRDGBIPMSV-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C2=C(C=C(C=C2)Cl)Cl)O)Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H7Cl3O | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10686096 | |
Record name | 2',4,4'-Trichloro[1,1'-biphenyl]-3-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10686096 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
273.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1227375-87-2 | |
Record name | 2',4,4'-Trichloro[1,1'-biphenyl]-3-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10686096 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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